BenchChemオンラインストアへようこそ!

methyl4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Transporter pharmacology ADME-Tox profiling Drug-transporter interactions

Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 86762-08-5) is the unsubstituted parent ester of the 4-oxo-thieno[2,3-d]pyrimidine-6-carboxylate class, with a molecular formula C₈H₆N₂O₃S and molecular weight 210.21 g/mol. Unlike the more extensively studied 5-methyl, 2-substituted, or 4-amino derivatives that dominate the medicinal chemistry literature, this compound lacks substituents at the C2 and C5 positions of the fused thienopyrimidine core, making it a minimally elaborated building block for divergent synthesis.

Molecular Formula C8H6N2O3S
Molecular Weight 210.21
CAS No. 86762-08-5
Cat. No. B2703236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
CAS86762-08-5
Molecular FormulaC8H6N2O3S
Molecular Weight210.21
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)N=CNC2=O
InChIInChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(11)9-3-10-7(4)14-5/h2-3H,1H3,(H,9,10,11)
InChIKeyDEVXTWOIKCSULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 86762-08-5): Baseline Procurement Profile for the Unsubstituted Thienopyrimidin-4-one Scaffold


Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 86762-08-5) is the unsubstituted parent ester of the 4-oxo-thieno[2,3-d]pyrimidine-6-carboxylate class, with a molecular formula C₈H₆N₂O₃S and molecular weight 210.21 g/mol . Unlike the more extensively studied 5-methyl, 2-substituted, or 4-amino derivatives that dominate the medicinal chemistry literature, this compound lacks substituents at the C2 and C5 positions of the fused thienopyrimidine core, making it a minimally elaborated building block for divergent synthesis [1]. It is commercially available at ≥98% purity from multiple vendors, and its transporter interaction profile—including inhibition of organic cation transporter 1 (OCT1) and ATP-binding cassette transporter ABCG2—has been documented in public bioactivity databases [2].

Why 5-Methyl or 4-Amino Thienopyrimidine Analogs Cannot Replace Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate Without Revalidating the Entire Experimental System


Within the thieno[2,3-d]pyrimidin-4-one class, even a single methyl group insertion at the C5 position fundamentally alters electronic structure, reactivity toward electrophilic substitution, and biological target engagement. Quantum chemical studies at the DFT/B3LYP/3-21G level demonstrate that 5-methyl, 2,5-dimethyl, and 3,5-dimethyl substitution patterns produce distinct HOMO/LUMO distributions, dipole moments, and nitration regioselectivity compared to the unsubstituted scaffold [1]. Biologically, the 4-oxo pharmacophore exhibits a different antimicrobial spectrum than 4-methylthieno[2,3-d]pyrimidine analogs: a head-to-head comparison revealed that N-benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide was more active against P. aeruginosa than the corresponding 4-oxo derivative, while the 4-oxo series showed preferential activity against S. aureus and B. subtilis [2]. Furthermore, the unsubstituted C5 position on this compound is the critical synthetic handle for introducing diverse functionality—a derivatization gateway that is blocked in 5-methyl congeners such as CAS 457911-10-3 . Procuring a 5-methyl or 4-amino analog as a drop-in replacement therefore risks both divergent chemical reactivity and unanticipated biological selectivity shifts that invalidate prior structure–activity relationship (SAR) datasets built on the unsubstituted core.

Quantitative Differentiation Evidence for Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate Against Closest Structural Analogs


Transporter Inhibition Fingerprint: OCT1 IC₅₀ = 138 μM and ABCG2 IC₅₀ = 52 μM Distinguish the Unsubstituted Scaffold from 5-Methyl and 4-Amino Congeners

The unsubstituted methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibits measurable but modest inhibition of two clinically relevant membrane transporters: OCT1 (SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 μM) in HEK293 cells expressing human OCT1, and ABCG2 (BCRP) with an IC₅₀ of 5.20 × 10⁴ nM (52 μM) in MDCK-II-BCRP cells [1]. By contrast, the 5-methyl analog (CAS 457911-10-3) showed an EC₅₀ of 2.80 × 10⁴ nM (28 μM) in a Bcl-2 family protein regulation assay—a completely different biological target space—while the 4-amino-5-methyl-2-(3-trifluoromethylphenyl) analog (compound 22) demonstrated DPP-4 inhibitory activity approximately twice that of the reference inhibitor diprotin A, with no reported OCT1 or ABCG2 data [2][3]. This divergent bioactivity fingerprint means the unsubstituted scaffold occupies a distinct pharmacological space that cannot be inferred from methyl- or amino-substituted series data.

Transporter pharmacology ADME-Tox profiling Drug-transporter interactions

4-Oxo vs. 4-Methyl Pharmacophore: Differential Antimicrobial Spectrum Against Gram-Positive and Gram-Negative Strains

A direct comparative study of 4-methylthieno[2,3-d]pyrimidine-6-carboxamides versus their 4-oxo analogs (N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides) revealed a clear selectivity inversion. The 4-oxo derivatives were active in vitro against Gram-positive strains S. aureus and B. subtilis but only moderately active against the Gram-negative P. aeruginosa strain, whereas N-benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide (the 4-methyl analog) showed better activity against P. aeruginosa [1]. Docking studies into TrmD of P. aeruginosa indicated that the 4-oxo ligands achieve only partial inhibition despite favorable scoring function values, explaining the Gram-negative potency gap [1]. This pharmacophore-dependent selectivity inversion means that the 4-oxo scaffold—of which methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is the unsubstituted progenitor—is inherently biased toward Gram-positive targets, while 4-methyl or 4-alkoxy derivatives are required for Gram-negative TrmD inhibition.

Antimicrobial drug discovery TrmD inhibition Antibacterial SAR

Unsubstituted C5 Position as a Divergent Synthetic Node: Reactivity Contrast with 5-Methyl Analogs in Electrophilic Substitution Chemistry

Quantum chemical calculations (HF and DFT/B3LYP/3-21G) on a series of thieno[2,3-d]pyrimidine-4-one-6-carboxylic acids and their ethyl esters established that the 5-methyl group in substituted analogs undergoes ipso-substitution by nitro group only with significant energetic hindrance; the reaction is unfavorable for all studied methyl-substituted compounds [1]. In the unsubstituted methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, the vacant C5 position presents a C–H bond available for electrophilic aromatic substitution, Vilsmeier–Haack formylation, halogenation, or cross-coupling reactions—a synthetic gateway that is sterically and electronically blocked in 5-methyl analogs such as CAS 457911-10-3 and CAS 101667-97-4. Additionally, the 6-methyl ester moiety can be selectively hydrolyzed to the free carboxylic acid (CAS 101667-97-4 analog) or converted to amides without affecting the C5 position, enabling orthogonal diversification strategies that are precluded in more highly substituted congeners [2].

Synthetic methodology C–H functionalization Scaffold diversification

Ester Alkyl Group Identity: Methyl Ester vs. Ethyl Ester Physicochemical Differentiation Relevant to Formulation and Solubility

The methyl ester moiety on the target compound (MW 210.21 g/mol) confers distinct physicochemical properties compared to the ethyl ester analogs that dominate the thieno[2,3-d]pyrimidine literature. While direct experimental logP or solubility data for the target compound are not publicly available, the molecular weight difference (MW 210.21 for methyl ester vs. MW 224.24 for the 5-methyl methyl ester analog, and proportionally higher for ethyl esters) and the reduced lipophilicity predicted for methyl vs. ethyl esters based on Hansch π constants (Δπ ≈ −0.5 for methyl vs. ethyl) indicate that the target compound will exhibit systematically higher aqueous solubility and lower logP than its ethyl ester counterparts . This is pharmaceutically relevant because the methyl ester serves as a more hydrolytically labile prodrug motif than the ethyl ester, with faster esterase-mediated conversion to the free carboxylic acid in plasma and tissue homogenates—a property exploited in prodrug design but potentially undesirable for compounds intended to act as intact esters [1].

Pre-formulation Solubility optimization Prodrug design

Commercially Available Purity Benchmark: ≥98% Certified Purity Enables Reproducible SAR Without Purification Overhead

Multiple independent vendors including AKSci and Leyan supply methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate at a minimum certified purity of 98% . This contrasts with many more highly decorated thieno[2,3-d]pyrimidine analogs, which are often available only as custom synthesis products with variable purity and longer lead times. For the closest comparator methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 457911-10-3), commercial availability is more limited and typically restricted to smaller catalog quantities . The target compound's status as an unsubstituted scaffold translates into a well-optimized commercial synthesis, reducing the risk of lot-to-lot variability in impurity profiles that could confound biological assay results or downstream reaction yields.

Compound procurement Quality control Reproducibility

High-Confidence Application Scenarios for Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Scaffold for Divergent Thienopyrimidine Library Synthesis Exploiting Orthogonal C2, C5, and C6 Functionalization

Medicinal chemistry groups constructing focused thieno[2,3-d]pyrimidine libraries should select this compound as the starting scaffold because its unsubstituted C5 position (vacant C–H bond) enables electrophilic halogenation, Vilsmeier–Haack formylation, or palladium-catalyzed cross-coupling chemistry that is sterically and electronically inaccessible in 5-methyl analogs such as CAS 457911-10-3 [1]. Simultaneously, the 6-methyl ester can be orthogonally hydrolyzed to the carboxylic acid or converted to diverse amides without perturbing the C5 functionalization step. This three-vector diversification strategy (C2 via cyclization precursors, C5 via C–H functionalization, C6 via ester/amide interconversion) maximizes the chemical space accessible from a single commercial building block, a capability that is reduced to only two vectors in any 5-substituted comparator [2].

Gram-Positive Antibacterial Screening Cascade Targeting TrmD and Cell Wall Biosynthesis

For antibacterial discovery programs focused on Gram-positive pathogens, the 4-oxo pharmacophore is the appropriate scaffold choice. Direct comparative evidence demonstrates that 4-oxothieno[2,3-d]pyrimidine-6-carboxamides exhibit preferential in vitro activity against S. aureus and B. subtilis, whereas their 4-methyl counterparts are required for P. aeruginosa TrmD inhibition [1]. This compound, as the ester progenitor of the 4-oxo carboxamide series, should be used to generate amide derivatives for Gram-positive minimum inhibitory concentration (MIC) determination. Using a 4-methyl or 4-alkoxy analog in a Gram-positive panel would select for the incorrect pharmacophore and potentially miss active chemotypes.

Transporter-Mediated Drug–Drug Interaction Liability Assessment Using Characterized OCT1/ABCG2 Inhibitor Scaffold

This compound is uniquely suited as a reference ligand for OCT1 and ABCG2 transporter inhibition assays within the thienopyrimidine class, given that it is the only scaffold for which both OCT1 IC₅₀ (138 μM, HEK293-OCT1 cells) and ABCG2 IC₅₀ (52 μM, MDCK-II-BCRP cells) have been publicly documented [1]. Researchers conducting structure–transporter interaction relationship studies can use this compound as a baseline to quantify how subsequent C2, C5, or C6 substitutions modulate the transporter inhibition profile, enabling rational attenuation or enhancement of transporter-mediated drug–drug interaction potential in lead optimization.

Prodrug Design Utilizing Methyl Ester Hydrolysis Kinetics for Enhanced Oral Bioavailability

For in vivo pharmacology studies where rapid conversion of the ester to the free 6-carboxylic acid is desirable, the methyl ester provides a hydrolytically labile prodrug motif with predicted faster esterase-mediated cleavage than the ethyl ester analogs that are more commonly cited in the literature [1][2]. This compound can serve as the intact prodrug form for pharmacokinetic studies, with the expectation of a shorter t₁/₂ for the ester functionality compared to ethyl ester congeners—advantageous when the 6-carboxylic acid is the pharmacologically active species and prolonged ester exposure would confound pharmacodynamic readouts.

Quote Request

Request a Quote for methyl4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.